molecular formula C15H13ClN2O2S B2414379 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole CAS No. 851801-99-5

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2414379
CAS No.: 851801-99-5
M. Wt: 320.79
InChI Key: YNUYUHJLSGWTKY-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole is a high-purity synthetic compound designed for advanced medicinal chemistry and antibacterial research. This hybrid molecule incorporates a 4,5-dihydro-1H-imidazole core, a privileged scaffold in drug discovery known for its diverse biological activities . The structure combines a (4-chlorophenyl)methylsulfanyl moiety and a furan-2-carbonyl substituent, creating a multifunctional agent for investigating new therapeutic strategies. Imidazole derivatives are extensively studied for their significant antibacterial properties, particularly against resistant pathogens . The 4,5-dihydro-1H-imidazole (imidazoline) scaffold is present in synthetic agents with a broad spectrum of biological activities, making it a valuable template in rational drug design . Furthermore, incorporating furan rings into molecular hybrids is a established strategy in medicinal chemistry, as furan-containing compounds demonstrate substantial antibacterial potential . This specific compound is representative of modern molecular hybridization approaches, which combine multiple pharmacophoric elements into single entities to target multifactorial diseases and address antibiotic resistance . Researchers can utilize this compound to explore its mechanism of action, which may involve inhibition of bacterial growth through novel pathways. It serves as a key intermediate for developing novel imidazole-based hybrids and conjugates, a prominent research area for overcoming multi-drug resistant bacterial infections . The product is strictly labeled "For Research Use Only" and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult all relevant safety data sheets before use.

Properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c16-12-5-3-11(4-6-12)10-21-15-17-7-8-18(15)14(19)13-2-1-9-20-13/h1-6,9H,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUYUHJLSGWTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common route includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then cyclized with glyoxal to produce the imidazole ring. The final step involves the reaction of the imidazole derivative with furan-2-carboxylic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the furan ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the imidazole or furan rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies suggest it may have antimicrobial, anti-inflammatory, or anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole is explored for its use in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structural features suggest it may interact with proteins involved in signal transduction, metabolism, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole is unique due to its combination of a chlorophenyl group, a sulfanyl group, an imidazole ring, and a furan ring. This combination of functional groups and rings provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, based on diverse research findings.

Chemical Structure

The molecular formula of the compound is C15H13ClN2O2SC_{15}H_{13}ClN_2O_2S, and it features a unique imidazole ring substituted with a furan-2-carbonyl group and a chlorophenyl methyl sulfanyl moiety. This structural complexity is believed to contribute to its biological activity.

Antibacterial Activity

Research has demonstrated that compounds similar to 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole exhibit significant antibacterial properties. A study evaluated various synthesized derivatives for their effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong antibacterial activity, with some compounds achieving IC50 values as low as 2.14 µM, showcasing their potential as effective antibacterial agents .

CompoundBacterial StrainIC50 (µM)
Compound ASalmonella typhi2.14
Compound BBacillus subtilis0.63
Compound COther strains6.28 - 21.25

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory effects. Notably, it exhibits strong inhibitory activity against urease and acetylcholinesterase (AChE). The research indicates that specific derivatives possess IC50 values significantly lower than standard inhibitors, suggesting their potential use in treating conditions related to these enzymes .

EnzymeInhibitor TypeIC50 (µM)
UreaseCompound A2.14
AcetylcholinesteraseCompound B6.28

Anticancer Activity

The anticancer potential of this compound is linked to its ability to induce apoptosis in cancer cells. Preliminary studies indicate that derivatives containing the imidazole ring can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis .

Case Studies

  • Antibacterial Screening : A comprehensive study assessed the antibacterial efficacy of several derivatives of imidazole against common pathogens. The synthesized compounds demonstrated varying degrees of effectiveness, with some exhibiting MIC values comparable to established antibiotics .
  • Enzyme Interaction Studies : Docking studies revealed that the compound interacts favorably with active sites of urease and AChE, highlighting its potential as a lead compound for drug development targeting these enzymes .
  • Cancer Cell Line Studies : In vitro tests on cancer cell lines showed that certain derivatives could significantly reduce cell viability at low concentrations, indicating their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via multi-step reactions. A common approach involves condensation of furan-2-carboxylic acid with 4-chlorobenzyl mercaptan, followed by cyclization to form the dihydroimidazole core. Activating agents like carbodiimides (e.g., DCC) are critical for coupling the furan carbonyl group .
  • Optimization : Reaction temperature (70–90°C) and anhydrous conditions are essential to minimize side reactions. Solvent choice (e.g., DMF or THF) impacts solubility and reaction kinetics .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Analytical Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR identify key protons (e.g., imidazole ring CH2_2 at δ 3.5–4.0 ppm) and carbons (e.g., furan carbonyl at ~160 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (furan, ~1680 cm1^{-1}) and C-S (sulfanyl, ~650 cm1^{-1}) confirm functional groups .
  • X-ray Crystallography : Bond lengths (e.g., C-S: ~1.82 Å, C-N: ~1.33 Å) align with imidazole derivatives .

Advanced Research Questions

Q. What structural modifications enhance the biological activity of this compound, and how are structure-activity relationships (SAR) validated?

  • SAR Insights :

  • Substituting the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) increases antimicrobial activity but reduces solubility .
  • Replacing the furan-2-carbonyl with a methyl ester reduces cytotoxicity in cancer cell lines .
    • Validation Methods :
  • In vitro assays : MIC values against S. aureus and E. coli are compared across analogs .
  • Molecular docking : Simulations with bacterial enzymes (e.g., dihydrofolate reductase) predict binding affinities .

Q. How do conflicting data on the compound’s inhibitory effects across studies arise, and how can they be resolved?

  • Case Example : Discrepancies in IC50_{50} values for kinase inhibition (e.g., 5–50 µM) may stem from assay conditions (e.g., ATP concentration, pH).
  • Resolution Strategies :

  • Standardize assay protocols (e.g., fixed ATP levels at 1 mM).
  • Use orthogonal methods (e.g., SPR for binding kinetics) to confirm inhibition .

Q. What computational tools are effective for predicting the compound’s reactivity in novel reactions?

  • Approach :

  • Quantum chemical calculations (e.g., DFT) model transition states for sulfanyl group substitution .
  • Reaction path search algorithms (e.g., GRRM) identify low-energy pathways for furan ring functionalization .

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